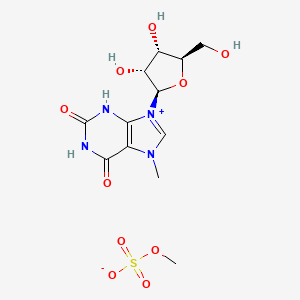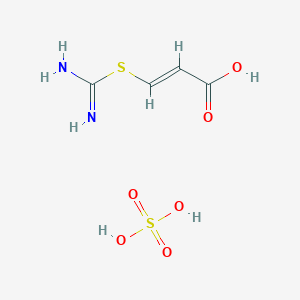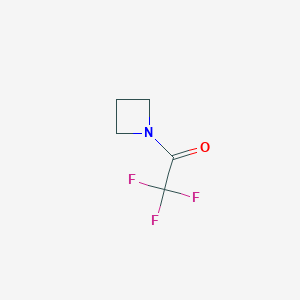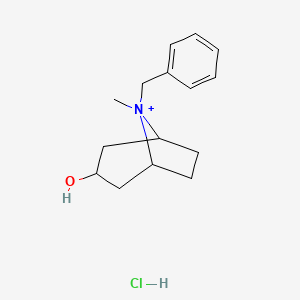
2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a benzamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoroaniline and 2-aminobenzoyl chloride.
Reaction: The 3,4-difluoroaniline is reacted with 2-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.
Formation of Benzamide: The reaction leads to the formation of 2-Amino-N-(3,4-difluorophenyl)benzamide.
Hydrochloride Salt Formation: The benzamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the difluorophenyl group to a more reduced state, such as forming a single fluorine-substituted phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the difluorophenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or alkyl halides in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of mono-fluorophenyl derivatives.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.
Pathways Involved: It may inhibit specific signaling pathways, leading to reduced inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
- 2-Amino-N-(4-fluorophenyl)benzamide
- 2-Amino-N-(2,3-difluorophenyl)benzamide
- 2-Amino-N-(3,5-difluorophenyl)benzamide
Comparison:
- Uniqueness: The presence of the 3,4-difluorophenyl group in 2-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride provides unique electronic and steric properties, making it distinct from other similar compounds.
- Activity: The specific substitution pattern can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its therapeutic efficacy.
Propriétés
Formule moléculaire |
C13H11ClF2N2O |
|---|---|
Poids moléculaire |
284.69 g/mol |
Nom IUPAC |
2-amino-N-(3,4-difluorophenyl)benzamide;hydrochloride |
InChI |
InChI=1S/C13H10F2N2O.ClH/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16;/h1-7H,16H2,(H,17,18);1H |
Clé InChI |
FTGDVIOWTIEHAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)


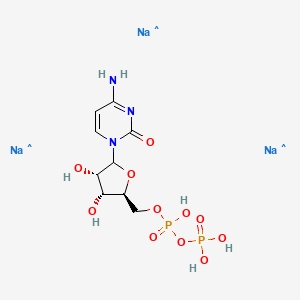

![1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one](/img/structure/B12822320.png)
![(R)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12822321.png)


